molecular formula C6H9FN4O B183401 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine CAS No. 166524-66-9

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

Cat. No.: B183401
CAS No.: 166524-66-9
M. Wt: 172.16 g/mol
InChI Key: JFXLELUXFCPFRP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine typically involves multiple steps. One common method starts with the preparation of 2-ethoxy-4,6-dihydroxypyrimidine, which is then converted to 2-ethoxy-4,6-difluoropyrimidine through a series of reactions . The key steps include:

    Cyclization Reaction: Urea is used as a raw material to prepare ethyl isourea sulfate, which undergoes cyclization to form 2-ethoxy-4,6-dihydroxypyrimidine.

    Fluorination: The intermediate 2-ethoxy-4,6-dihydroxypyrimidine reacts with trifluoromethanesulfonic anhydride to generate a trifluoromethanesulfonyl intermediate, which is then fluorinated using a fluorinating agent to obtain 2-ethoxy-4,6-difluoropyrimidine.

Chemical Reactions Analysis

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethanesulfonic anhydride for fluorination and hydrazine for introducing the hydrazinyl group . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and stability due to the presence of the fluoro and hydrazinyl groups.

Properties

IUPAC Name

(2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN4O/c1-2-12-6-9-4(7)3-5(10-6)11-8/h3H,2,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXLELUXFCPFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449163
Record name 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166524-66-9
Record name Pyrimidine, 2-ethoxy-4-fluoro-6-hydrazinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166524-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID10449163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethoxy-6-fluoropyrimidin-4-yl)hydrazine
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Synthesis routes and methods I

Procedure details

A mixture of 100 g of 94 percent purity (0.59 mol) 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water was prepared and cooled to 10° C. To this was added 68 g (0.67 mol) of triethylamine and then 34 g (0.68 mol) of hydrazine hydrate, slowly with stirring and cooling (at 5° to 10° C.). When all of the hydrazine had been added, the mixture was stirred another 15 min with cooling and was then allowed to warm. After a total of 1 hour, the solids that formed were recovered by vacuum filtration and were washed twice with 100 mL portions of water and then with 50 mL of ethanol. The title compound, which was obtained as a white solid melting at 141°-143° C., amounted to 79.7 g (80 percent of theory).
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107 g
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275 mL
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68 g
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34 g
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Synthesis routes and methods II

Procedure details

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